molecular formula C14H11ClF3NO2 B14416356 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline CAS No. 83660-70-2

4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline

Katalognummer: B14416356
CAS-Nummer: 83660-70-2
Molekulargewicht: 317.69 g/mol
InChI-Schlüssel: FHDAAFKNNOZYAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-trifluoroethoxy group attached to a phenoxy aniline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline typically involves the etherification of 2-chloro-4-aminophenol with trifluoromethoxytrifluoroethylene . This reaction is carried out under specific conditions to ensure the desired product is obtained with high purity and yield. The process involves:

    Starting Materials: 2-chloro-4-aminophenol and trifluoromethoxytrifluoroethylene.

    Reaction Conditions: The reaction is typically conducted in the presence of a catalyst to facilitate the etherification process.

    Purification: The product is purified through various techniques to achieve the desired purity level.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield . This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline is unique due to its specific combination of chloro and trifluoroethoxy groups, which confer distinct reactivity and potential applications. This uniqueness makes it valuable in various research and industrial contexts.

Eigenschaften

CAS-Nummer

83660-70-2

Molekularformel

C14H11ClF3NO2

Molekulargewicht

317.69 g/mol

IUPAC-Name

4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline

InChI

InChI=1S/C14H11ClF3NO2/c15-13(16)14(17,18)21-12-7-5-11(6-8-12)20-10-3-1-9(19)2-4-10/h1-8,13H,19H2

InChI-Schlüssel

FHDAAFKNNOZYAK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC(C(F)Cl)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.